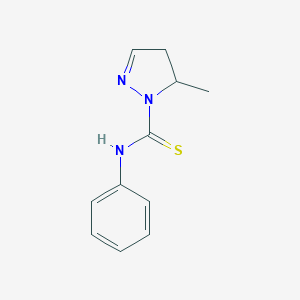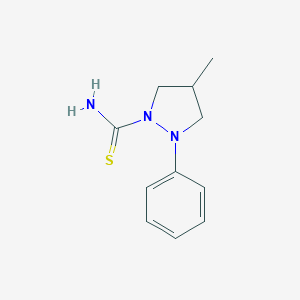
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide, also known as Br-MPA, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has gained popularity in the research community due to its unique properties. Br-MPA is a member of the cathinone family, which is known for its stimulant effects. It is structurally similar to other cathinones such as methylone and ethylone.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-phenylpropanamide is not fully understood. However, it is believed to work by increasing the release of dopamine in the brain. This leads to increased activity in the reward pathway, which is responsible for feelings of pleasure and motivation. N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has also been shown to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has been shown to have potent stimulant effects, similar to other cathinones. It has been shown to increase locomotor activity in rodents and produce feelings of euphoria in humans. N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has several advantages for lab experiments. It is a potent psychoactive substance that can be used to study the effects of dopamine and serotonin in the brain. It is also relatively easy to synthesize and purify, which makes it an attractive compound for research. However, there are also limitations to using N-(4-bromo-2-methylphenyl)-2-phenylpropanamide in lab experiments. It has been shown to be toxic in high doses, which may limit its use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-phenylpropanamide. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Another area of interest is its potential as a tool for studying the dopamine and serotonin systems in the brain. More research is needed to fully understand the effects of N-(4-bromo-2-methylphenyl)-2-phenylpropanamide and its potential applications in the field of neuroscience.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-bromo-2-methylbenzaldehyde with phenylpropanolamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure N-(4-bromo-2-methylphenyl)-2-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has been extensively studied in the research community due to its unique properties. It has been shown to have potent stimulant effects, similar to other cathinones. However, it also has unique properties that make it an attractive compound for research. N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has been shown to have high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease.
Propiedades
Nombre del producto |
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide |
|---|---|
Fórmula molecular |
C16H16BrNO |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H16BrNO/c1-11-10-14(17)8-9-15(11)18-16(19)12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19) |
Clave InChI |
GWBPMBPTSBUGLL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




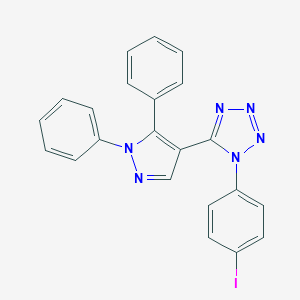
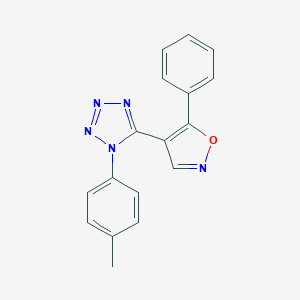
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
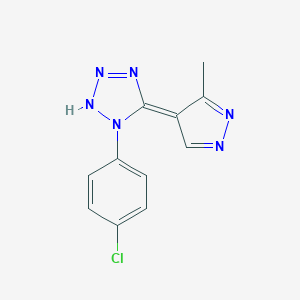

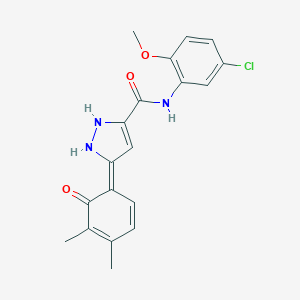
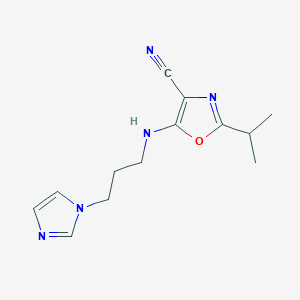
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
